Cas no 2580198-88-3 (2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid)

2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid 化学的及び物理的性質
名前と識別子
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- EN300-27727897
- 2580198-88-3
- 2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid
- 2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid
-
- インチ: 1S/C15H19NO5/c17-14(18)7-12-6-13(20-10-12)8-16-15(19)21-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)
- InChIKey: WOTMGABACUYRKG-UHFFFAOYSA-N
- SMILES: O1CC(CC(=O)O)CC1CNC(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 293.12632271g/mol
- 同位素质量: 293.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 7
- 複雑さ: 354
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- XLogP3: 1.2
2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27727897-2.5g |
2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |
2580198-88-3 | 95.0% | 2.5g |
$2324.0 | 2025-03-19 | |
Enamine | EN300-27727897-5.0g |
2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |
2580198-88-3 | 95.0% | 5.0g |
$3438.0 | 2025-03-19 | |
Enamine | EN300-27727897-0.1g |
2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |
2580198-88-3 | 95.0% | 0.1g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-27727897-10.0g |
2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |
2580198-88-3 | 95.0% | 10.0g |
$5099.0 | 2025-03-19 | |
Enamine | EN300-27727897-1g |
2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |
2580198-88-3 | 1g |
$1185.0 | 2023-09-10 | ||
Enamine | EN300-27727897-5g |
2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |
2580198-88-3 | 5g |
$3438.0 | 2023-09-10 | ||
Enamine | EN300-27727897-10g |
2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |
2580198-88-3 | 10g |
$5099.0 | 2023-09-10 | ||
Enamine | EN300-27727897-1.0g |
2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |
2580198-88-3 | 95.0% | 1.0g |
$1185.0 | 2025-03-19 | |
Enamine | EN300-27727897-0.5g |
2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |
2580198-88-3 | 95.0% | 0.5g |
$1137.0 | 2025-03-19 | |
Enamine | EN300-27727897-0.05g |
2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |
2580198-88-3 | 95.0% | 0.05g |
$996.0 | 2025-03-19 |
2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acidに関する追加情報
Introduction to 2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid (CAS No. 2580198-88-3)
2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2580198-88-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a unique oxolane ring structure integrated with an amino acid derivative, making it a versatile scaffold for drug discovery and molecular engineering.
The structural motif of 2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of a benzyl carbonyl group ((benzyloxy)carbonyl) suggests a protective role for the amino functionality, which is common in peptide mimetics and protease inhibitors. Additionally, the oxolane ring, a five-membered heterocycle with one oxygen atom, enhances the compound's stability while allowing for conformational flexibility, which is crucial for interactions with biological targets.
In recent years, there has been growing interest in oxolane-based derivatives due to their applications in medicinal chemistry. The oxolane ring is known to mimic the conformational preferences of natural amino acids, making it an attractive scaffold for designing peptidomimetics. These peptidomimetics are particularly valuable in the development of drugs that aim to modulate enzyme activity or receptor binding without the off-target effects associated with full-length peptides.
The benzyloxy)carbonylamino moiety in 2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid not only provides stability but also serves as a handle for further chemical modifications. This functionality is frequently used in solid-phase peptide synthesis (SPPS), where it can be selectively removed under mild acidic conditions to liberate the free amine group. Such versatility makes this compound a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies have shown that derivatives of 2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid exhibit promising interactions with various protein targets, including enzymes and receptors involved in inflammatory pathways and metabolic diseases. These findings align with the broader trend in drug discovery toward rational design based on structural insights.
The synthesis of 2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps include ring formation via intramolecular condensation, functional group protection and deprotection strategies, and regioselective modifications to introduce the desired substituents. The synthesis often requires careful optimization to ensure high yields and purity, which are critical for subsequent biological evaluation.
In the context of drug development, 2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid represents an example of how structural innovation can lead to novel pharmacophores. By combining elements from different chemical classes—such as amino acids, heterocycles, and protecting groups—the compound embodies the principles of hybrid molecule design. This approach has been increasingly adopted in pharmaceutical research due to its ability to generate compounds with unique properties that may not be achievable through traditional synthetic routes.
Current research efforts are focused on exploring the therapeutic potential of 2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid and its derivatives. Preclinical studies are underway to assess its efficacy in models of inflammation and neurodegeneration, areas where peptidomimetics have shown particular promise. The compound's ability to mimic natural amino acids while incorporating additional functional groups makes it a compelling candidate for further development.
The role of CAS No. 2580198-88-3 in this context is not only as a unique identifier but also as a marker for innovation in synthetic chemistry. The systematic naming provided by CAS ensures that researchers worldwide can accurately reference and utilize this compound in their work. As such, it serves as a foundation upon which new discoveries can be built, fostering collaboration across academic and industrial settings.
Looking ahead, the continued exploration of 2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-y lacetic acid and related derivatives holds promise for advancing our understanding of molecular interactions and developing new therapeutic strategies. The integration of experimental data with computational modeling will be essential in optimizing these molecules for clinical applications. As technology evolves, so too will our ability to harness compounds like this one for improving human health.
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